4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine oxalate is a chemical compound with the molecular formula C7H10N2S.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine typically involves the reaction of 2-bromodimedone with cyanothioacetamide. This reaction produces the 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivative . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. These derivatives can exhibit different chemical and physical properties, making them useful for various applications .
Wissenschaftliche Forschungsanwendungen
4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine oxalate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets. For instance, as a DNA gyrase B inhibitor, it binds to the enzyme’s active site, preventing the supercoiling of bacterial DNA, which is essential for bacterial replication . As a dual kinase inhibitor, it inhibits the phosphorylation of target proteins, thereby modulating various cellular pathways involved in disease progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminothiazole: A simpler analog with similar inhibitory properties but different structural features.
4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamine: Another derivative with comparable biological activities.
Uniqueness
4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine oxalate stands out due to its unique combination of chemical stability and biological activity. Its ability to inhibit multiple targets, such as DNA gyrase B and dual kinases, makes it a versatile compound for various research applications .
Eigenschaften
Molekularformel |
C9H12N2O4S |
---|---|
Molekulargewicht |
244.27 g/mol |
IUPAC-Name |
oxalic acid;4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C7H10N2S.C2H2O4/c8-7-9-5-3-1-2-4-6(5)10-7;3-1(4)2(5)6/h1-4H2,(H2,8,9);(H,3,4)(H,5,6) |
InChI-Schlüssel |
FNEALJILJRABBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)N=C(S2)N.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.